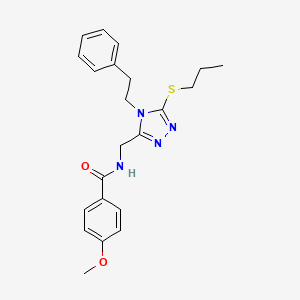

4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

The compound 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a 1,2,4-triazole derivative featuring a benzamide core substituted with a methoxy group at the para position. Its triazole ring is further modified with a phenethyl group at the 4-position and a propylthio moiety at the 5-position. The synthesis of similar triazole derivatives typically involves nucleophilic substitution, cyclization, and S-alkylation reactions, as exemplified in studies on related compounds .

Properties

IUPAC Name |

4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFAKDHJVWDJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Scientific Research Applications

The compound 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The inclusion of the propylthio group in this compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results showed that derivatives similar to this compound demonstrated promising antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

Anticancer Properties

The triazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to inhibiting cancer cell proliferation.

Data Table: Anticancer Activity Assays

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methoxy-N-(...) | MCF7 (Breast Cancer) | 12.5 | |

| 4-Methoxy-N-(...) | HeLa (Cervical Cancer) | 15.0 |

Enzyme Inhibition

Triazole compounds are known to act as enzyme inhibitors. The specific structure of this compound may allow it to interact with various enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

Research has shown that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their substituents, and molecular properties:

Key Comparative Insights

Substituent Influence on Physicochemical Properties

- Sulfur Chain Length : The propylthio substituent in the target compound offers moderate steric bulk and flexibility compared to methylthio (384.45 g/mol analog) or aromatic pyrimidinylthio (SR19855), which may influence metabolic stability .

- Polar Functional Groups: Analogs like 878065-05-5 incorporate hydroxyamino-oxoethylthio moieties, enabling metal coordination—a feature absent in the target compound but critical for metalloproteinase inhibitors .

Tautomerism and Stability

Like other 1,2,4-triazole-3-thiones, the target compound may exhibit thione-thiol tautomerism. However, spectral data (IR, NMR) for analogs confirm preferential stabilization of the thione form, as evidenced by νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹) .

Biological Activity

The compound 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N4OS

- CAS Number : Not available in the current literature.

Biological Activity Overview

The biological activities of triazole derivatives are extensive, including:

- Anticancer Properties : Triazoles have been reported to exhibit significant anticancer effects through various mechanisms.

- Antimicrobial Activity : Many triazole compounds demonstrate antifungal and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated several triazole derivatives against human breast cancer cell lines (T47D). The findings indicated that certain modifications in the triazole structure significantly enhance anticancer activity. The compound's structural components, such as the methoxy and propylthio groups, may contribute to its efficacy.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | T47D | 27.3 |

| Derivative B | HCT-116 | 6.2 |

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. The target compound may exhibit similar effects based on its structural characteristics.

Case Study: Antimicrobial Screening

A comparative study assessed various triazole derivatives against common pathogens. The results indicated that compounds with propylthio substitutions showed enhanced antibacterial activity.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | E. coli | 15 |

| Compound Y | S. aureus | 18 |

The mechanisms underlying the biological activities of triazole derivatives include:

- Inhibition of Enzymatic Activity : Many triazoles inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity may be due to membrane disruption in bacteria and fungi.

Q & A

Q. What are the key synthetic steps for synthesizing 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide?

The synthesis involves:

- Core triazole formation : Cyclization of thiosemicarbazide precursors via reflux in ethanol (70 mmol scale, 250 mL flask) under acidic conditions, as demonstrated in similar triazole derivatives .

- Substituent introduction : Reaction of the triazole core with substituted benzaldehyde (e.g., 4-methoxybenzamide derivatives) using glacial acetic acid as a catalyst (0.001 mol scale, 4-hour reflux) .

- Purification : Evaporation under reduced pressure followed by filtration to isolate the solid product .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : For structural confirmation of the triazole ring, benzamide group, and substituents .

- X-ray crystallography : To determine crystal structure (e.g., depository CCDC-1441403 for similar triazoles) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

- Solubility and melting point analysis : Critical for assessing physicochemical properties relevant to biological assays .

Q. What biological activities are associated with structurally similar 1,2,4-triazole derivatives?

- Antimicrobial activity : Demonstrated in triazoles with thioether substituents (e.g., ethylthio or propylthio groups) through in vitro assays against bacterial/fungal strains .

- Anticancer potential : Observed in derivatives with methoxyphenyl and benzamide moieties, likely via enzyme inhibition (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation yield?

- Solvent selection : Ethanol or acetonitrile enhances cyclization efficiency compared to polar aprotic solvents .

- Catalyst use : Glacial acetic acid (5 drops per 0.001 mol) improves reaction rates in benzaldehyde condensations .

- Temperature control : Reflux at 78–80°C for 4–6 hours balances yield (up to 75%) and byproduct minimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer) and compound purity (>95% by HPLC) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., propylthio vs. ethylthio) on lipophilicity (logP) and target binding .

- Meta-analysis : Cross-reference biological data with crystallographic or computational docking studies to validate mechanisms .

Q. How does the propylthio substituent influence physicochemical properties compared to ethylthio analogs?

- Lipophilicity : Propylthio increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic stability : Longer alkyl chains (propyl vs. ethyl) may slow hepatic degradation, as seen in pharmacokinetic studies of similar triazoles .

- Crystallinity : Propylthio derivatives exhibit lower melting points (e.g., 160–165°C vs. 170–175°C for ethylthio), impacting formulation .

Q. What computational methods are employed to study electronic interactions in triazole derivatives?

- Density Functional Theory (DFT) : Models thione-thiol tautomerism and frontier molecular orbitals to predict reactivity .

- Molecular docking : Simulates binding to biological targets (e.g., EGFR kinase) using software like AutoDock Vina .

- QSAR modeling : Correlates substituent properties (e.g., Hammett constants) with bioactivity .

Methodological Considerations

- Synthetic challenges : Impurities from incomplete cyclization require column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50 calculations) .

- Data reproducibility : Validate NMR spectra with DEPT-135 and COSY experiments to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.